REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:5].[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=CC=1>>[CH-:9]1[CH:10]=[CH:11][CH:6]=[CH:12]1.[CH-:9]1[CH:10]=[CH:11][CH:6]=[CH:12]1.[Zr+2:5] |f:0.1.2.3.4,6.7.8|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 16 hours, at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above obtained dianion
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained
|
Type
|
WASH
|
Details
|
The remaining powder was washed with toluene (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2, in order
|
Type
|
CUSTOM
|
Details
|
to separate the product from LiCl
|
Type
|
ADDITION
|
Details
|
A pure mixture of rac
|
Type
|
CUSTOM
|
Details
|
was obtained, in the form of a yellow powder
|
Type
|
CUSTOM
|
Details
|
By crystallization from toluene
|
Type
|
CUSTOM
|
Details
|
the meso isomer could be completely separated from the rac-isomer
|
Type
|
CUSTOM
|
Details
|
The rac-isomer was obtained as a rac
|
Type
|
ADDITION
|
Details
|
mixture of about 4:1
|
Reaction Time |
16 h |
Name
|
zirconocene
|
Type
|
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |